COPPER(I)ACETYLIDE
Description
Significance of Copper(I) Acetylide in Organometallic Chemistry
Copper(I) acetylide holds a notable position in organometallic chemistry due to its role as a key intermediate in a variety of catalytic reactions. wikipedia.org Organometallic compounds, which feature at least one chemical bond between a carbon atom of an organic molecule and a metal, are crucial in many industrial chemical processes. Copper(I) acetylide's ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it a versatile reagent in organic synthesis. rsc.orgacs.org
The reactivity of copper(I) acetylide is centered around the copper-carbon bond and the carbon-carbon triple bond of the acetylide ligand. This allows it to participate in a range of reactions, including coupling reactions and cycloadditions. unicamp.br For instance, it is a key intermediate in the well-known Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org
Furthermore, the formation of copper(I) acetylide itself serves as a qualitative test for the presence of terminal alkynes. wikipedia.org When acetylene (B1199291) gas is passed through a solution of copper(I) chloride, the formation of a reddish precipitate indicates the presence of the alkyne. sciencemadness.org
Historical Context of Copper(I) Acetylide in Synthesis
The history of copper(I) acetylide in synthesis is linked to the development of alkyne chemistry. One of the earliest and most significant applications of copper(I) acetylide is in the Glaser coupling reaction, which dates back to the 19th century. This reaction involves the oxidative coupling of terminal alkynes in the presence of a copper(I) salt, such as copper(I) chloride, and an oxidant, to form a diacetylene. wikipedia.org Copper(I) acetylide is formed in situ as the key intermediate in this process. wikipedia.org
Decades later, Walter Reppe's work in the mid-20th century further highlighted the importance of copper acetylides in catalysis. nih.gov Reppe chemistry demonstrated that copper acetylide could catalyze the ethynylation of formaldehyde (B43269) to produce 1,4-butynediol, an important industrial intermediate. sciencemadness.orgnih.gov For a long time, copper(I) acetylide was proposed as the active species in these reactions, a fact that has been experimentally confirmed more recently. nih.gov
The discovery of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," in the early 2000s, brought a renewed and intense interest in the chemistry of copper(I) acetylides. acs.orgnih.gov This reaction, which efficiently and specifically forms a triazole from an azide (B81097) and a terminal alkyne, proceeds through a copper(I) acetylide intermediate. aatbio.compcbiochemres.com The reliability and versatility of the CuAAC reaction have made it an indispensable tool in drug discovery, materials science, and bioconjugation. nih.gov
Overview of Research Areas Involving Copper(I) Acetylide
Current research involving copper(I) acetylide is diverse and spans multiple sub-disciplines of chemistry. Some of the key areas of investigation include:
Cross-Coupling Reactions: Copper(I) acetylides continue to be central to the development of novel cross-coupling methodologies. researchgate.net Research focuses on expanding the scope of these reactions, improving catalytic efficiency, and developing more sustainable and environmentally friendly protocols, such as electrochemical synthesis methods. rsc.orgrsc.orgrsc.org
Click Chemistry: The CuAAC reaction remains a major area of research. acs.org Scientists are exploring new ligands to modulate the reactivity and stability of the copper(I) catalyst, as well as developing new applications for this powerful ligation chemistry in areas like polymer chemistry and the synthesis of complex macromolecules. acs.orgnih.gov
Polymerization: Copper(I) acetylide plays a role in the synthesis of polymers. For example, it is involved in the dimerization of acetylene to vinylacetylene, a precursor for neoprene. wikipedia.org Research in this area also explores its use in controlled polymerization techniques. nih.gov
Materials Science: The unique properties of copper(I) acetylide are being explored for the synthesis of novel materials. For instance, its thermal decomposition in a vacuum can produce a fine carbon powder that has been investigated as a potential form of carbyne. sciencemadness.org
Catalysis: Beyond its role in coupling reactions, copper(I) acetylide is investigated as a catalyst in other organic transformations. lookchem.comlookchem.com For example, it is used in the manufacture of 2-propyn-1-ol and acrylonitrile. lookchem.comlookchem.com
Properties
CAS No. |
1117-94-8 |
|---|---|
Molecular Formula |
C2Cu2 |
Molecular Weight |
151.114 |
IUPAC Name |
copper;ethyne |
InChI |
InChI=1S/C2.2Cu/c1-2;; |
InChI Key |
BODLUWBESNOTCB-UHFFFAOYSA-N |
SMILES |
[C-]#[C+].[Cu].[Cu] |
Synonyms |
COPPER(I)ACETYLIDE |
Origin of Product |
United States |
Synthetic Methodologies for Copper I Acetylides
Traditional Synthetic Routes for Copper(I) Acetylide Formation
Traditional methods rely on the reaction of acetylene (B1199291) or terminal alkynes with copper(I) sources, often in the presence of a base.
Reaction of Acetylene with Copper(I) Salts in Ammoniacal Solutions
A well-established method for preparing copper(I) acetylide involves bubbling acetylene gas through an aqueous ammoniacal solution containing a copper(I) salt, typically copper(I) chloride (CuCl) wikipedia.orgsciencemadness.org. The reaction proceeds as follows:
2 C₂H₂ (g) + 2 CuCl (s) → Cu₂C₂ (s) + 2 HCl (g)
The hydrochloric acid (HCl) produced is neutralized by the ammonia (B1221849) present in the solution wikipedia.org. This reaction typically yields a reddish-brown precipitate of copper(I) acetylide wikipedia.orgsciencemadness.org. This method has been utilized for multi-gram scale preparations ucl.ac.uk.
Deprotonation of Terminal Alkynes by Copper(I) Sources
Terminal alkynes (R-C≡CH) possess a weakly acidic proton that can be removed by a suitable base in the presence of a copper(I) source to form substituted copper(I) acetylides (R-C≡CCu) allen.inwhiterose.ac.uk. Common copper(I) sources include copper(I) iodide (CuI) or copper(I) chloride (CuCl) ucl.ac.ukrsc.org. The general reaction involves:
R-C≡CH + Base + Cu⁺ → R-C≡CCu + Base·H⁺
This approach allows for the synthesis of a variety of organic derivatives of copper(I) acetylides, which are crucial intermediates in many synthetic transformations rsc.orgwhiterose.ac.ukgeresearchgroup.com. For instance, copper(I) acetylides are key intermediates in Sonogashira coupling reactions rsc.org.
Use of Strong Bases in Copper(I) Acetylide Synthesis
Strong bases, such as organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., ethylmagnesium bromide), are highly effective in deprotonating terminal alkynes. The resulting alkynyl anion can then react with a copper(I) salt to form the corresponding copper(I) acetylide allen.inuniurb.it. This method offers a robust route for the synthesis of substituted copper(I) acetylides. For example, a terminal alkyne can be treated with a strong base, followed by the addition of copper(I) chloride:
R-C≡CH + Strong Base → R-C≡C⁻ + Base·H⁺ R-C≡C⁻ + CuCl → R-C≡CCu + Cl⁻
This strategy is particularly useful when milder bases are insufficient for complete deprotonation allen.inrsc.org.
Advanced and Sustainable Synthetic Strategies
More recent developments focus on electrochemical methods, offering advantages in terms of sustainability, atom economy, and control over the reaction process.
Electrochemical Synthesis of Copper(I) Acetylides
Electrochemical synthesis provides a greener alternative by minimizing waste and allowing for precise control over the generation of reactive species rsc.orgucl.ac.ukrsc.orgnih.gov. These methods often involve using a copper anode or incorporating copper into the electrode material.
Simultaneous Copper Oxidation and Base Electrogeneration
A significant advancement in electrochemical synthesis involves the simultaneous generation of copper(I) ions and a base within the electrochemical cell rsc.orgnih.govlookchem.com. This is typically achieved by using a copper metal anode, which is oxidized to Cu(I) ions under an applied potential. Concurrently, a base is electrogenerated, often through the reduction of a quaternary ammonium (B1175870) salt (e.g., via Hofmann elimination) at the cathode nih.govlookchem.com. This process can be designed to be catalytic in base, as the electrogenerated base can be regenerated electrochemically nih.gov. This integrated approach avoids the need for stoichiometric chemical bases and minimizes halide waste, contributing to a more sustainable synthesis rsc.orgnih.gov. For example, a copper(0) electrode can be used as the metal source, allowing for the selective release of Cu(I) ions into solution via an applied oxidative potential, while a base is simultaneously generated electrochemically ucl.ac.uk.
Control of Copper Ion Release and Oxidation State in Electrosynthesis
Electrosynthesis offers a controlled method for generating copper(I) acetylides by precisely managing the release of copper ions and their oxidation states. Using a Cu(0) electrode as the metal source allows for the selective release of Cu(I) ions into solution through the application of an oxidative potential ucl.ac.ukucl.ac.ukscielo.brrsc.orgrsc.org. This approach enables the generation of copper(I) acetylides in good to excellent yields and in an energy-efficient manner ucl.ac.ukucl.ac.uk. By controlling the applied potential, the oxidation state of the released copper can be determined, ensuring the formation of the desired Cu(I) species ucl.ac.ukucl.ac.uk. Furthermore, electrochemical methods can be coupled with the in-situ generation of bases, such as through the Hofmann elimination of quaternary ammonium salts, with the base itself being electrochemically regenerated, thus making the process catalytic rsc.orgnih.govrsc.org. This simultaneous generation of copper ions and base in an undivided cell offers a sustainable alternative to traditional methods, minimizing halide waste nih.govrsc.org. Faraday's laws can be applied to control the amount of copper released, maximizing atom efficiency and enabling potential recovery strategies by depositing the metal back onto the electrode surface for reuse ucl.ac.ukrsc.org.
Electrochemical Regeneration of Catalytic Components
In catalytic cycles involving copper acetylides, the electrochemical regeneration of catalytic components is crucial for sustainability and efficiency. Electrochemical methods can be employed to reoxidize reduced copper species back to their active catalytic states, thereby completing the catalytic cycle beilstein-journals.orgnih.gov. For instance, active Cu(I) species can be regenerated either through cathodic reduction or by reaction with mediating species like TEMPO-H, which is itself regenerated electrochemically beilstein-journals.orgnih.gov. In some proposed catalytic cycles for reactions like asymmetric C–H alkynylation, the copper catalyst is oxidized from Cu(I) to Cu(II) at the anode to become catalytically active, playing a dual role in the process nih.govmdpi.com. Similarly, in electrochemical azidocyanation of alkenes, a Cu(I)CN catalyst is regenerated via anodic oxidation to Cu(II)CN, completing the cycle nih.gov. These regenerative processes ensure the continuous availability of the active copper species, reducing the need for stoichiometric amounts of catalyst and minimizing waste.
Ligand-Controlled Formation of Copper(I) Acetylide Complexes
The formation and properties of copper(I) acetylide complexes are significantly influenced by the nature of the ligands employed. Ligands can play multiple roles, including stabilizing the copper(I) oxidation state, preventing aggregation of copper(I) acetylides, facilitating alkyne deprotonation, and influencing the solubility and reactivity of the resulting complexes nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.orgugent.beacs.orgresearchgate.netmdpi.com.
Phosphine (B1218219) Ligands: Triphenylphosphine (B44618) (PPh3) is a versatile ligand that has proven effective in various copper-catalyzed reactions, including the azide-alkyne cycloaddition (CuAAC) beilstein-journals.orgacs.org. Copper(I) complexes bearing phosphine ligands, such as [CuX(PPh3)], have been used in neat reactions, where the phosphine acts not only as a ligand but also as a reducing agent to convert Cu(II) to the active Cu(I) species beilstein-journals.orgacs.org. Other phosphine-based ligands, like DAPTA (3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane), have been immobilized on carbon materials and shown catalytic activity in CuAAC reactions mdpi.com.
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful tools in copper catalysis, often surpassing phosphine ligands in stability and activity nih.govbeilstein-journals.orgugent.be. Well-defined copper(I)-NHC complexes, such as [(NHC)CuX], are efficient catalysts for CuAAC reactions, even under aerobic or solvent-free conditions nih.govbeilstein-journals.org. The NHC ligand can act as a built-in base, activating the alkyne through deprotonation, leading to the formation of a copper acetylide intermediate ugent.bepnas.orgbeilstein-journals.org. In some cases, the NHC ligand can dissociate to facilitate acetylide formation and then be regenerated acs.orgresearchgate.net. The nature of the NHC ligand, including its electronic and steric properties, can influence the catalytic performance and the structure of the copper acetylide complexes researchgate.netacs.orgrsc.orgacs.orgmdpi.com.
Other Ligands: Various other ligands, such as amines, scorpionates, and β-diketonates, have been employed to stabilize copper(I) acetylide complexes and modulate their reactivity. Amines can prevent the formation of unreactive polynuclear copper(I) acetylides and enhance solubility nih.govbeilstein-journals.orgbeilstein-journals.org. Scorpionate ligands have been used to stabilize isolable copper(I) acetylene complexes, allowing for detailed structural and spectroscopic characterization rsc.org. β-diketonate ligands have also been utilized in the synthesis of copper(I) complexes with alkynes, influencing the π back-bonding interactions acs.org.
The choice of ligand can dictate the aggregation state of copper(I) acetylides, influencing their catalytic activity and mechanistic pathways in reactions like CuAAC researchgate.net.
In Situ Generation of Copper(I) Acetylide Species
The in-situ generation of copper(I) acetylide species is a common strategy to avoid the isolation of these potentially sensitive intermediates and to directly utilize them in catalytic reactions. This approach typically involves the reaction of a terminal alkyne with a copper(I) source in the presence of a base.
Electrochemical Methods: Electrochemical synthesis provides a direct route for in-situ generation. By using a Cu(0) electrode, copper(I) ions can be released into the reaction mixture, which then react with the alkyne and a base to form the copper(I) acetylide species ucl.ac.ukucl.ac.ukscielo.brrsc.orgrsc.orgnih.govrsc.org. This method is particularly advantageous as it allows for precise control over the copper ion release and can be coupled with the electrochemical generation and regeneration of a base, creating a catalytic system rsc.orgnih.govrsc.org.
Chemical Methods: Traditional chemical methods for in-situ generation often involve mixing a copper(I) salt (e.g., CuI, CuCl) with a terminal alkyne in the presence of a base, such as ammonia, amines, or carbonates, in various solvents like ethanol, DMF, or water nih.govwikipedia.orgrsc.org. The use of reducing agents like sodium ascorbate (B8700270) can also be employed to maintain the copper in the active Cu(I) state, especially when starting from Cu(II) salts nih.govresearchgate.net. Water is often favored as a solvent as it can support copper(I) acetylides in their reactive state, particularly when formed in situ nih.gov. The presence of ligands can also facilitate in-situ formation and enhance reactivity by preventing aggregation nih.govbeilstein-journals.orgresearchgate.net.
The in-situ generated copper(I) acetylides are highly reactive and can participate directly in catalytic cycles, such as the CuAAC reaction, often leading to high yields and purities nih.govnih.gov.
Purity Assessment and Characterization of Synthesized Copper(I) Acetylides
The accurate characterization and purity assessment of synthesized copper(I) acetylides are essential for understanding their properties and ensuring their effectiveness in catalytic applications. Various spectroscopic and analytical techniques are employed for this purpose.
Spectroscopic Techniques:
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying copper(I) acetylides, as it can detect characteristic vibrations of the C≡C and C-H bonds, distinguishing them from other components in the reaction mixture nih.govresearchgate.net. It has been used for qualitative characterization and quantification of copper acetylides, even in catalytic systems nih.govresearchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the C≡C stretching frequency, which shifts upon coordination to copper, aiding in characterization acs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While acetylides can sometimes be challenging to characterize by NMR due to solubility or paramagnetic properties, ¹³C NMR can reveal coordination shifts of acetylenic carbons rsc.org.
X-ray Crystallography: For isolable copper(I) acetylide complexes, X-ray crystallography provides definitive structural information, including bond lengths, coordination geometries, and crystal packing rsc.orgnih.govnih.govresearchgate.nethku.hk. This technique is crucial for understanding the precise nature of metal-ligand and metal-acetylene interactions.
Mass Spectrometry (MS): Techniques like ESI-MS can be used to analyze copper acetylide complexes, providing molecular weight information researchgate.net.
Elemental Analysis: Elemental analysis (e.g., C, H, N) is a standard method for determining the empirical formula and purity of synthesized compounds nih.gov.
Other Analytical Methods:
X-ray Powder Diffraction (XRD): Used to identify crystalline phases of copper acetylides, particularly in supported catalysts nih.gov.
Thermal Analysis (e.g., TGA-MS): Can be used for quantification of copper acetylides and to study their decomposition behavior nih.govresearchgate.net.
Inductively Coupled Plasma (ICP) Spectroscopy (ICP-OES, ICP-MS): These techniques are highly sensitive for quantifying trace amounts of copper, which is important for assessing catalyst contamination in reaction products researchgate.netresearchgate.netresearchgate.net.
Cyclic Voltammetry (CV): Used to study the redox properties of copper complexes and intermediates, providing insights into catalytic cycles beilstein-journals.orgnih.govmdpi.comresearchgate.net.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Can be used to detect and characterize copper species, particularly those with unpaired electrons, though less common for diamagnetic Cu(I) acetylides unless paramagnetic ligands are involved or intermediates are studied nih.govresearchgate.net.
Coordination Chemistry and Structural Diversity of Copper I Acetylides
Fundamental Coordination Modes of Acetylide Ligands to Copper(I)
In its most basic form, the acetylide ligand acts as a σ-donor, forming a strong covalent bond between one of its sp-hybridized carbon atoms and a copper(I) ion. uu.nl This σ-coordination is a key feature in the formation of both simple and complex copper(I) acetylide species. nih.gov However, the chemistry is often more complex than a simple terminal σ-bond. The filled d-orbitals of the copper(I) ion can engage in back-donation to the antibonding π* orbitals of the C≡C triple bond. kaust.edu.sa This π-interaction is crucial and influences the electronic properties and structure of the complex. uu.nl
The acetylide ligand frequently acts as a bridging ligand, connecting two or more copper(I) centers. wikipedia.org This bridging can occur in several ways:
σ,σ-Bridging (μ₂-η¹:η¹): The two carbon atoms of the acetylide each form a σ-bond to a different copper center. This mode is less common.
σ,π-Bridging: One carbon atom is σ-bonded to a copper(I) ion, while the C≡C triple bond is π-coordinated to a second copper center. This mode is very common and is a key feature in the aggregation of copper(I) acetylides. uni-heidelberg.de Dinuclear copper(I) complexes with bridging acetylides are predicted to be more thermodynamically stable and kinetically reactive. uni-heidelberg.de
μ₄-η¹:η¹:η¹:η¹ Coordination: In more complex clusters, the acetylide can bridge multiple copper centers through σ-bonds, a mode enforced by rigid dinucleating ligands. osti.govescholarship.org
The π-coordination significantly acidifies the terminal hydrogen of an alkyne, facilitating its deprotonation to form the σ-acetylide even in aqueous media. nih.gov The interplay between σ- and π-coordination modes is a defining characteristic of copper(I) acetylide chemistry, leading to a rich structural diversity. rsc.org
Polymeric and Aggregated Structures of Copper(I) Acetylides
A predominant feature of copper(I) acetylides, particularly in the absence of bulky stabilizing ligands, is their strong tendency to form polymeric and aggregated structures. nih.govbeilstein-journals.org This aggregation is driven by the ability of the acetylide ligand to bridge multiple copper centers and by the presence of cuprophilic (Cu···Cu) interactions. kaust.edu.sa Simple, unligated copper(I) acetylides, like Cu₂C₂, are typically insoluble, polymeric solids. wikipedia.orgulb.ac.be
The structure of copper(I) phenylacetylide, for example, is an infinite polymer featuring a Cu-Cu ladder chain. kaust.edu.sa This polymeric nature arises from the acetylide groups acting as bridging ligands between copper(I) ions. wikipedia.org The formation of these unreactive polynuclear aggregates can be detrimental in catalytic applications, as it sequesters the active copper species. nih.govbeilstein-journals.org Solvents that promote ligand exchange, such as water and alcohols, are often preferred over apolar organic solvents which tend to favor the aggregation of copper species. nih.gov
Trinuclear copper(I) acetylide complexes have been shown to assemble into various structures, including discrete molecules and one-dimensional (1D) coordination polymers. rsc.org For instance, certain trinuclear complexes can form zigzag 1D polymers where anions like BF₄⁻, PF₆⁻, or ClO₄⁻ act as nodes connecting the cationic copper acetylide units. rsc.org In other cases, hydrogen bonding between ligands on adjacent metal complexes can lead to the formation of polymeric chains. rsc.org
Bridging Ligand Roles of Acetylide Groups
The acetylide group is an archetypal bridging ligand in the coordination chemistry of copper(I). wikipedia.org Its ability to connect multiple metal centers is a primary reason for the prevalence of dinuclear and polynuclear copper(I) acetylide structures. uni-heidelberg.denih.gov The most common bridging mode is the σ,π-coordination, where the acetylide is σ-bonded to one copper atom and π-bonded to another. uni-heidelberg.de This arrangement is fundamental to the structure of many aggregated copper(I) acetylides and is believed to be a key feature of the active species in CuAAC reactions. beilstein-journals.org
In some polynuclear clusters, the acetylide ligand can adopt more complex bridging modes. For example, an unusual μ₄-η¹:η¹:η¹:η¹ coordination has been observed where the acetylide bridges four copper atoms through σ-bonds, a structure enforced by a rigid dinucleating ligand. osti.govescholarship.org The C₂ unit in some polymeric structures can be surrounded by four end-on and four side-on coordinated copper atoms. nih.gov The use of iodide as a counter-ion can also promote the formation of polynuclear structures, as the iodide anion itself can act as a bridging ligand. nih.gov The versatility of the acetylide as a bridging ligand is thus a cornerstone of the structural diversity seen in copper(I) acetylide chemistry.
Influence of Ligands on Copper(I) Acetylide Stability and Nuclearity
Auxiliary ligands play a pivotal role in modulating the stability, solubility, and nuclearity of copper(I) acetylide complexes. nih.govbeilstein-journals.org In the absence of supporting ligands, copper(I) acetylides tend to form insoluble, unreactive polymeric aggregates. nih.govbeilstein-journals.org The addition of ligands can break up these polymers, leading to the formation of discrete, soluble, and often more reactive monomeric, dimeric, or other oligomeric species. nih.govulb.ac.be
The primary roles of these ligands include:
Stabilization: Ligands stabilize the copper(I) oxidation state against disproportionation and oxidation. beilstein-journals.org
Solubilization: They increase the solubility of the copper complexes, particularly in organic solvents. nih.govbeilstein-journals.org
Control of Nuclearity: Ligands prevent the formation of large, unreactive polynuclear aggregates and favor the formation of well-defined, catalytically active species of lower nuclearity. nih.govbeilstein-journals.org
The nature of the ligand is critical. A ligand must not bind so strongly that it blocks coordination sites required for the reaction, nor so weakly that it allows for the formation of inactive polymeric species. beilstein-journals.org The choice of ligand can dramatically influence reaction rates and even chemoselectivity. nih.govulb.ac.be For example, the addition of ligands like phosphines or N-heterocyclic carbenes (NHCs) can transform insoluble copper(I) acetylide polymers into soluble and reactive oligonuclear species. kaust.edu.saulb.ac.be
N-Heterocyclic Carbene (NHC) Ligands in Copper(I) Acetylide Complexes
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for stabilizing copper(I) acetylide complexes. researchgate.netd-nb.info As strong σ-donors, NHC ligands form robust Cu-C bonds, effectively shielding the copper(I) center and enhancing its stability. nih.govresearchgate.net This stabilization allows for the isolation and characterization of otherwise transient or unstable intermediates, including monomeric and dinuclear copper acetylides. nih.govd-nb.info
The use of NHC ligands can prevent the formation of undesirable polynuclear aggregates, leading to well-defined, highly active catalysts. nih.gov For instance, a molecularly defined hexa-NHC octacopper hexaacetylide cluster has been synthesized and shown to be highly active in CuAAC reactions. nih.gov The steric and electronic properties of the NHC can be tuned to optimize catalytic performance. d-nb.infoacs.org While imidazol(in)e-based NHCs are common, ring-expanded NHCs have also shown excellent catalytic activity, with six-membered rings sometimes outperforming the more traditional five-membered ones. d-nb.info
The mechanism of catalysis with NHC-Cu complexes often involves the displacement of one ligand by the alkyne to form an NHC-copper-acetylide intermediate, which is a key step in initiating the catalytic cycle. researchgate.netpnas.org The strong coordination of the NHC ligand can also weaken other bonds in the complex, facilitating subsequent reaction steps. nih.gov
Phosphine (B1218219) and Pyridine (B92270) Ligands
Phosphine Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and phosphoramidites, are frequently used to modify the properties of copper(I) acetylide species. nih.govbeilstein-journals.org A primary effect of phosphine ligands is to increase the solubility of copper(I) salts in organic media, breaking down polymeric structures into soluble complexes. nih.govbeilstein-journals.org This increased solubility enhances the concentration of available catalytic species in the reaction medium. nih.gov
The use of phosphine ligands can accelerate reactions; for example, the combination of a copper(I) salt with a phosphoramidite (B1245037) ligand like MonoPhos significantly speeds up the CuAAC reaction in aqueous media. beilstein-journals.org Chelating multidentate phosphines are also effective in supporting low-nuclearity alkynyl d¹⁰ clusters. acs.org However, side reactions between azides and phosphines can sometimes occur, which may complicate certain catalytic processes. beilstein-journals.org
Pyridine Ligands: Pyridine and its derivatives, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, are effective N-donor ligands for copper(I) acetylide chemistry. nih.govbeilstein-journals.org They serve to stabilize the copper(I) center and can accelerate reaction rates. beilstein-journals.org In some cases, pyridine itself is used as a co-solvent and ligand. beilstein-journals.org The introduction of electron-donating groups onto pyridine-imidazole ligands via an acetylide linker has been used to tune the photophysical properties of the resulting copper(I) complexes. researchgate.net
The addition of pyridine or phenanthroline-based ligands can prevent the aggregation of copper acetylides, thereby increasing catalytic efficiency. uni-heidelberg.de The steric and electronic properties of the pyridine ligand can be modified to influence the structure and reactivity of the copper complex. For example, tridentate ligands incorporating a pyridine subunit have been developed to stabilize copper complexes in various oxidation states and facilitate electron transfer processes. rsc.orgrsc.org The choice and structure of the pyridine ligand are crucial for controlling the coordination environment of the copper(I) ion and, consequently, the outcome of the reaction. uzh.chnih.gov
Chiral Ligands for Stereochemical Control
The strategic use of chiral ligands in copper(I) acetylide chemistry is paramount for achieving stereochemical control in asymmetric synthesis. These ligands create a chiral environment around the copper center, influencing the facial selectivity of reactions and enabling the synthesis of enantioenriched products. A variety of chiral ligand classes have been successfully employed, each offering unique steric and electronic properties to guide the stereochemical outcome of transformations involving copper acetylides.
Key classes of chiral ligands include phosphines, bipyridines, and mixed N-donor ligands like pybox. Chiral phosphine ligands, for instance, have proven effective in controlling stereochemistry. An important aspect of this control is the ability to achieve catalyst-controlled, rather than substrate-controlled, stereoselectivity. jst.go.jp For example, in the propargylation of unprotected aldoses, the selection of a specific enantiomer of a chiral bisphosphine ligand can selectively produce the desired C4-(S) or C4-(R) isomer. jst.go.jp Similarly, the diastereoselectivity and enantioselectivity of borylative coupling reactions of styrenes and imines can be dictated by the choice of chiral phosphine ligand. jst.go.jp
Chiral bipyridine ligands are another cornerstone in copper-catalyzed asymmetric reactions. chemrxiv.orgnih.gov These ligands, often synthesized from the chiral pool, can form copper(I) complexes that demonstrate high enantioselectivity and reaction rates in processes like the allylic oxidation of cyclic olefins. nih.govhku.hk The architecture of the ligand is crucial as it dictates the stereochemical environment around the coordinated metal, thereby controlling the level of asymmetric induction. nih.gov Newly designed atropochiral planar bipyridine ligands have shown success in copper-catalyzed ring-opening reactions, achieving high efficiency and stereoselectivity where other ligands have failed. chemrxiv.org
The development of P-chiral ligands, where the stereocenter is on the phosphorus atom itself, represents a significant advancement. rsc.orgbeilstein-journals.org Copper catalytic platforms utilizing such ligands have been developed for the enantioselective hydrophosphinylation of ethynylazaarenes, efficiently producing P-chiral tertiary phosphine oxides with high yields and enantioselectivities. rsc.org The mechanism often involves the kinetic resolution of racemic secondary phosphine oxides promoted by the interaction between the chiral Cu(I) complex and the azaarene substrate. rsc.org
Furthermore, cooperative catalysis, where a chiral copper complex works in synergy with another catalyst, has opened new avenues for stereodivergent synthesis. The combination of a chiral N-heterocyclic carbene (NHC) catalyst and a copper complex with a chiral pyridine bis(oxazoline) (Pybox) ligand enables the stereodivergent propargylic alkylation of enals. nih.gov This dual catalytic system allows access to all four possible stereoisomers of the products with excellent optical purity simply by varying the enantiomers of the NHC and the copper complex ligand. nih.gov
The table below summarizes selected examples of chiral ligands and their application in copper-catalyzed asymmetric reactions.
| Chiral Ligand Type | Ligand Example | Reaction Type | Key Finding |
| Bisphosphine | Ph-SKP | Propargylation of aldoses | Catalyst-controlled stereoselectivity, enabling access to both C4-(S) and C4-(R) isomers. jst.go.jp |
| Bipyridine | Ligands from β-pinene | Allylic oxidation | High enantioselectivity (up to 82% ee) and rapid reaction rates. nih.gov |
| Pyridine bis(oxazoline) (Pybox) | Pybox L1, L3 | Propargylic alkylation of enals | Stereodivergent synthesis achieved through cooperative catalysis with a chiral NHC. nih.gov |
| P,N-Ligand | Pybox (L1) | Hydrophosphinylation | Efficient conversion of racemic secondary phosphine oxides to P-chiral tertiary phosphine oxides. rsc.org |
| Diamine | Chiral diamine | Asymmetric N-alkylation | Part of a three-ligand system for the enantioconvergent substitution of unactivated racemic alkyl electrophiles. nih.gov |
Bimetallic Copper(I) Acetylide Complexes
Bimetallic copper(I) acetylide complexes, featuring at least one other metal center in addition to copper, exhibit unique structural motifs and reactivity patterns. The second metal can significantly influence the electronic properties, stability, and catalytic activity of the complex. These systems range from homobimetallic species (containing two copper atoms) to heterobimetallic complexes incorporating metals such as gold, titanium, platinum, or ruthenium.
Heterobimetallic complexes containing both copper(I) and gold(I) have been synthesized using phosphine acetylide amidinate ligands. book-of-abstracts.com These ligands provide an orthogonal framework that allows for the selective complexation of different metals. For instance, a dinuclear copper(I) complex can act as a metalloligand, coordinating to gold(I) fragments through its phosphine moieties to form heterobimetallic Cu(I)/Au(I) species. book-of-abstracts.com These bimetallic complexes often exhibit interesting photophysical properties, such as bright luminescence. book-of-abstracts.com
A notably stable bimetallic acetylide complex has been prepared featuring titanium and copper, specifically [(η⁵-C₅H₄SiMe₃)₂Ti(C≡CSiMe₃)(C≡CCu)]₂. uu.nlacs.org This complex is formed through the nucleophilic substitution of an alkynyl group on a titanocene (B72419) precursor. uu.nlacs.org The structure reveals that the bis(alkynyl)titanocene unit η²-coordinates to the copper atom, resulting in a stable monomeric bis(η²-alkyne)(σ-alkynyl)copper compound. uu.nlacs.org
The interaction between different metal centers is also explored in acetylide-bridged platinum(II)/copper(I) complexes. chemrxiv.org The synthesis of these heterobimetallic species can be achieved using unsymmetrical ligand scaffolds that selectively incorporate both a soft Pt(II) and a hard Cu(I) center. chemrxiv.org In these structures, the proximity of the two metals can lead to metal-metal interactions and cooperative effects, altering the reactivity at the platinum center. chemrxiv.org For example, the presence of the copper center can stabilize a PtMe₂ fragment against undesired cyclometalation. chemrxiv.org
Furthermore, heterobimetallic acetylide-bridged complexes of Cu(I)/Ru(II) have been synthesized. iaea.orggoogle.co.in These materials combine coordination and organometallic sites within the same molecular framework. google.co.in The synthesis often involves reacting a ruthenium-based metalloligand with a copper(I) salt.
The nature of the second metal has a profound impact on the reactivity of the acetylide bridge. Studies on digold(I) acetylides compared to their monometallic analogues show that the bimetallic nature greatly facilitates the insertion of substrates like dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.org This suggests a cooperative effect where the second metal center plays a crucial role in the activation and transformation of the acetylide moiety.
The table below presents examples of bimetallic copper(I) acetylide complexes, highlighting the constituent metals and key structural or reactivity features.
| Second Metal | Complex Type/Formula Example | Key Feature |
| Gold (Au) | [{(AuX)Ph₂PC≡CC(NDipp)₂}₂Cu₂] (X = Cl, Br, I) | Heterobimetallic complex exhibiting bright yellow luminescence. book-of-abstracts.com |
| Titanium (Ti) | [(η⁵-C₅H₄SiMe₃)₂Ti(C≡CSiMe₃)(C≡CCu)]₂ | A remarkably stable, monomeric bis(η²-alkyne)(σ-alkynyl)copper species. uu.nlacs.org |
| Platinum (Pt) | Heterobimetallic Pt(II)/Cu(I) complex with an unsymmetrical bridging methyl group. | The Cu(I) center alters the reactivity and stability of the Pt(II) center. chemrxiv.org |
| Ruthenium (Ru) | Heterobimetallic Cu(I)/Ru(II) acetylide bridged hybrid complexes. | Combines both coordination and organometallic sites in one molecule. google.co.in |
| Gold (Au) | Symmetrical digold(I) acetylides, e.g., [(IPr)Au-C≡C-Au(IPr)] | The bimetallic nature significantly enhances the rate of alkyne insertion compared to monometallic analogues. rsc.org |
Mechanistic Investigations of Copper I Acetylide Mediated Reactions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The CuAAC reaction, a cornerstone of "click chemistry," is renowned for its reliability, high yields, regioselectivity, and tolerance of diverse functional groups. The mechanism is complex and has been extensively studied, revealing the central role of copper(I) acetylide species.
Role of Copper(I) Acetylide Formation in Catalytic Cycle Initiation
The catalytic cycle of CuAAC is initiated by the interaction of copper(I) species with terminal alkynes. Copper(I) ions coordinate to the alkyne's π-system, which increases the acidity of the terminal alkyne proton. Subsequent deprotonation, often facilitated by the copper catalyst itself or an ancillary base, leads to the formation of copper(I) acetylide intermediates rsc.orgnih.gov. These acetylides are crucial for initiating the cycloaddition process. Research indicates that the catalytically active species are often dinuclear copper(I) complexes, where one copper atom is σ-bound to the acetylide, and the second interacts via π-coordination or bridges the acetylide moiety nih.govbeilstein-journals.orgnih.govnih.govwikipedia.orgnih.govchemrxiv.org. The formation of these copper(I) acetylides is generally thermodynamically favorable and exothermic, providing a stable, reactive species to engage with the organic azide (B81097) nih.gov.
Stepwise vs. Concerted Pathways for CuAAC
While the uncatalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes proceeds via a concerted mechanism, copper(I) catalysis fundamentally alters this pathway, promoting a stepwise reaction rsc.orgnih.gov. The CuAAC mechanism typically involves the formation of a copper(I) acetylide, followed by the coordination of the organic azide. This is then followed by sequential C-N bond formations, often proceeding through a copper metallacycle intermediate before the final triazole product is formed and the copper catalyst is regenerated rsc.orgnih.govnih.govnih.govpcbiochemres.comwiley-vch.de. Density Functional Theory (DFT) calculations have largely supported stepwise mechanisms, frequently involving dinuclear copper species, and have demonstrated significantly lower activation barriers compared to the uncatalyzed concerted reaction rsc.orgbeilstein-journals.orgnih.govnih.govacs.org. The precise nature of the mechanism, whether strictly stepwise or asynchronous concerted, can be influenced by factors such as ligands, solvent, and the nuclearity of the copper species acs.org.
Intermediates in CuAAC: Isolation and Characterization
The CuAAC catalytic cycle involves several proposed intermediates, including copper(I) acetylides (both mononuclear and dinuclear), copper-azide-acetylide complexes, copper metallacycles, and copper triazolides rsc.orgnih.govnih.govbeilstein-journals.orgnih.govnih.govwikipedia.orgnih.govchemrxiv.orgpcbiochemres.comwiley-vch.deresearchgate.net. While many of these intermediates are transient, significant progress has been made in isolating and characterizing some copper acetylide and triazolide complexes. These experimental validations, often complemented by DFT calculations, provide strong support for proposed mechanistic pathways nih.govresearchgate.net. Spectroscopic methods and X-ray crystallography are key techniques employed for the characterization of these isolated species.
Table 1: Key Proposed Intermediates in CuAAC Mechanism
| Intermediate Type | Description | Role in Catalytic Cycle |
| Copper(I) Acetylide | Mononuclear or dinuclear species formed by deprotonation of the alkyne and coordination to Cu(I). | Initiates the catalytic cycle by coordinating to the alkyne and activating it for cycloaddition. |
| Dinuclear Copper(I) Acetylide | Species where two Cu(I) ions interact with the acetylide ligand, often one σ-bound and one π-bound. | Considered the primary catalytically active species due to enhanced nucleophilicity and stabilization of intermediates. |
| Copper-Azide-Acetylide Complex | A transient species where both the azide and acetylide ligands are coordinated to the copper center(s). | Precursor to C-N bond formation. |
| Copper Metallacycle | A cyclic intermediate formed after the initial C-N bond formation, typically a six-membered ring involving copper. | Key intermediate in the stepwise cycloaddition process, undergoing further transformations to form the triazole ring. |
| Copper Triazolide | An intermediate where the newly formed triazole ring remains coordinated to the copper center. | Precedes the release of the final triazole product and regeneration of the copper catalyst. |
Mechanisms in C-C Coupling Reactions Involving Copper(I) Acetylides
Copper(I) acetylides are also indispensable intermediates in various C-C bond-forming reactions, most notably the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides. In this context, copper(I) acetylides are formed from the terminal alkyne and then participate in transmetalation or related steps with palladium intermediates, facilitating the formation of the new carbon-carbon bond nih.gov. The proposed mechanism typically involves the formation of a copper acetylide, which then undergoes transmetalation with a Pd(0) species or participates in oxidative addition with an aryl/vinyl halide to a palladium catalyst, ultimately leading to C-C bond formation. Copper acetylides can also be involved in other copper-catalyzed coupling reactions, such as the Glaser coupling (oxidative homocoupling of alkynes), although these often involve Cu(II) or a different catalytic cycle for Cu(I) beilstein-journals.org.
Compound List:
Copper(I) acetylide (Cu₂C₂)
Copper(I) phenylacetylide
Copper(I) chloride
Copper(II) sulfate (B86663)
Copper(I) iodide
Copper(II) acetate (B1210297)
Copper(I) complexes
Copper(II) complexes
Dinuclear copper(I) acetylide complexes
Copper(I)-triazolide complexes
Copper metallacycles
Copper(I)-azide-acetylide complexes
Tetranuclear copper acetylide complexes
Computational Chemistry Approaches to Reaction Mechanisms
Analysis of Electrophilicity and Nucleophilicity Indices
The catalytic prowess of copper in mediating reactions like the CuAAC stems from its ability to significantly alter the electronic character of the alkyne substrate upon coordination. In the absence of a copper catalyst, the thermal [3+2] cycloaddition between azides and alkynes proceeds via a concerted, asynchronous mechanism with low polarity, often leading to mixtures of 1,4- and 1,5-regioisomers nih.gov. However, the coordination of copper(I) to the alkyne transforms the reaction into a polar, stepwise process. This transformation is largely attributed to the dramatic change in the electronic properties of the acetylide moiety upon complexation with copper.
Conceptual Density Functional Theory (CDFT) has been instrumental in quantifying these electronic changes. Indices such as global electrophilicity () and global nucleophilicity (), along with local reactivity descriptors like Parr functions, provide valuable insights into the behavior of copper acetylide intermediates researchgate.netmdpi.comrsc.orgrsc.orgnih.gov. Studies have shown that the coordination of copper(I) to an alkyne significantly enhances the nucleophilicity of the acetylide carbon atom mdpi.comrsc.org. This increase in nucleophilicity facilitates a more polar reaction pathway, leading to a preference for specific regioisomers, typically the 1,4-disubstituted triazole in CuAAC nih.gov. The dinuclear copper(I)-acetylide complex, often considered the active catalytic species, exhibits a markedly higher nucleophilicity compared to the free alkyne mdpi.comrsc.org.
Table 1: Comparison of Reactivity Indices for Phenylacetylene and a Dinuclear Copper(I)-Acetylide Complex
| Species | Electronic Chemical Potential () (eV) | Global Electrophilicity () (eV) | Global Nucleophilicity () (eV) | Reference |
| Phenylacetylene | -3.53 | 1.13 | 2.83 | mdpi.com |
| Dinuclear Copper(I)-Acetylide Complex | 1.68 | 1.29 | 10.25 | mdpi.com |
Note: Values are indicative and may vary based on specific computational methods and complex structures.
The enhanced nucleophilicity of the copper-bound acetylide carbon, as evidenced by these indices, is a critical factor in directing the regioselectivity and accelerating the rate of copper-mediated cycloaddition reactions.
Steric and Electronic Effects in Mechanistic Control
Research into copper complexes has demonstrated that ligand design can profoundly influence the copper center's redox potential and electronic environment researchgate.net. Electronic effects, such as the π-acidity of ligands, can increase the Cu(II/I) redox potential. Similarly, steric effects, which can induce tetrahedral distortion in copper(II) species, also contribute to tuning these potentials researchgate.net. These alterations in the copper center's electronic state and redox behavior directly impact its ability to activate substrates, form intermediates, and facilitate bond-forming steps within the catalytic cycle.
For instance, the steric bulk of substituents on ligands can influence the accessibility of the copper center to substrates and affect the stability of various intermediates. Electron-donating or electron-withdrawing ligands can alter the electron density at the copper atom, thereby modulating its Lewis acidity and its affinity for alkyne coordination. This fine-tuning of the copper catalyst's properties through ligand modification allows for greater control over reaction rates and selectivities in copper(I) acetylide-mediated processes.
Table 2: Conceptual Influence of Ligand Properties on Copper Catalysis
| Feature Influenced | Type of Effect | Example Ligand/Substituent Characteristic | Impact on Copper Center's Reactivity | Relevance to Copper(I) Acetylide Mechanisms |
| Redox Potential | Electronic | π-Acidity of Ligands | Increases Cu(II/I) potential | Modulates oxidative steps, substrate binding |
| Redox Potential | Steric | Steric Bulk (e.g., substituents at specific positions on bpy/phen ligands) | Can increase Cu(II/I) potential via distortion | Affects stability of intermediates, reaction barriers |
| Electronic Density | Electronic | Electron-Donating/Withdrawing Ligands | Alters electron density at Cu | Influences Lewis acidity, alkyne activation |
| Accessibility | Steric | Bulky Ligands | Hinders/enhances substrate approach | Affects coordination and reaction rates |
Note: This table illustrates general principles derived from studies on copper complexes and their relevance to copper(I) acetylide catalysis. Specific quantitative data for copper acetylide complexes in this regard is often derived from computational studies.
By strategically designing ligands that impart specific electronic and steric properties, researchers can optimize copper catalysts for particular reactions, enhancing efficiency and selectivity in transformations involving copper(I) acetylides.
Catalytic Applications of Copper I Acetylides
Carbon-Carbon Bond Forming Reactions
Copper(I) acetylides are versatile intermediates that play a crucial role in the formation of carbon-carbon bonds. rsc.orgrsc.orgresearchgate.net These species can react with electrophiles to create new C-C bonds, making them valuable building blocks in organic synthesis for constructing complex molecular frameworks. rsc.orgrsc.org Their utility extends to a variety of noble metal-catalyzed processes, significantly broadening the diversity of accessible products. rsc.org Electrochemical methods have also been developed for the efficient and sustainable preparation of copper(I) acetylides for use in these coupling reactions. rsc.orgrsc.orgucl.ac.uk
The Sonogashira reaction is a powerful cross-coupling method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comwikipedia.org In its classic form, the reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org In this dual catalytic system, the role of copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. libretexts.org This copper acetylide then undergoes transmetallation with the palladium(II) complex, which is a key step in the catalytic cycle that ultimately leads to the coupled product. libretexts.org
In recent years, significant progress has been made in developing palladium-free, copper-catalyzed Sonogashira-type reactions. organic-chemistry.orgrsc.org These systems are attractive due to the lower cost and higher abundance of copper compared to palladium. rsc.org By using a suitable copper salt and ligand combination, direct coupling of terminal alkynes with aryl iodides can be achieved efficiently. organic-chemistry.org Mechanistic proposals for these reactions often suggest a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org These advancements provide a more cost-effective and environmentally friendly alternative to traditional palladium-based systems. organic-chemistry.orgrsc.org
Oxidative Acetylenic Couplings (e.g., Glaser Coupling)
The Glaser coupling, one of the oldest coupling reactions, involves the oxidative dimerization of terminal alkynes to form 1,3-diynes, with copper compounds playing a pivotal role. wikipedia.org The reaction is fundamental in the synthesis of various compounds, including natural products and π-conjugated polymers. rsc.org The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide intermediate. researchgate.netchemrxiv.org
In the presence of an oxidant, typically oxygen, the copper(I) acetylide is oxidized. researchgate.net While the precise mechanism has been a subject of debate, modern research suggests a pathway involving a dinuclear copper intermediate. rsc.org One proposed mechanism involves the oxidation of the copper(I) acetylide to a copper(II) acetylide, followed by a redox disproportionation to generate a cationic copper(III) acetylide and a nucleophilic copper(I) acetylide. chemrxiv.org These species can then combine to form a copper(III) bis(acetylide), which undergoes reductive elimination to yield the 1,3-diyne product. chemrxiv.org Another pathway suggests the formation of a dicopper-dioxo complex from the oxidation of the copper acetylide by molecular oxygen. researchgate.net Recent studies have also explored a photo-excited radical pathway for the Glaser coupling under anaerobic conditions, where copper(I) acetylides generate highly reactive alkynyl radicals. nih.gov
The Hay coupling is a significant variant of the Glaser coupling that utilizes a catalytic amount of a copper(I) salt, such as copper(I) chloride, complexed with a ligand like tetramethylethylenediamine (TMEDA), and uses air as the oxidant to regenerate the active Cu(II) species. wikipedia.org
Key Features of Glaser Coupling:
| Feature | Description |
| Reactants | Terminal Alkynes |
| Product | 1,3-Diynes |
| Catalyst | Copper(I) salts (e.g., CuCl, CuI) |
| Oxidant | Typically O₂ (air) |
| Key Intermediate | Copper(I) Acetylide |
A3 Coupling Reactions
The A3 coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot, three-component synthesis of propargylamines. wikipedia.orgencyclopedia.pub This reaction is catalyzed by various metals, with copper being a common and effective choice. wikipedia.orgmdpi.com The catalytic cycle begins with the activation of the terminal alkyne by a copper(I) salt to form a copper(I) acetylide intermediate. wikipedia.orgencyclopedia.pub Concurrently, the aldehyde and amine react to form an iminium ion in situ. wikipedia.org The nucleophilic copper acetylide then adds to the electrophilic iminium ion, yielding the propargylamine (B41283) product and regenerating the copper catalyst. wikipedia.org
The reaction is highly versatile and can be performed under mild conditions, sometimes even in water. wikipedia.org The development of chiral ligands for the copper catalyst has enabled enantioselective A3 couplings, providing access to chiral propargylamines, which are valuable building blocks in medicinal chemistry and natural product synthesis. wikipedia.orgmdpi.com Defect-engineered metal-organic frameworks (MOFs) enriched with Cu(I) have shown enhanced catalytic activity for A3 coupling reactions, attributed to the acceleration of the rate-determining formation of the Cu(I)-acetylide intermediate. rsc.org
General Scheme of A3 Coupling:
Aldehyde + Amine ⇌ Iminium ion
Terminal Alkyne + Cu(I) catalyst → Copper(I) Acetylide
Copper(I) Acetylide + Iminium ion → Propargylamine + Cu(I) catalyst
Alkynylation Reactions
Copper(I) acetylides are key reagents in alkynylation reactions, which involve the introduction of an alkynyl group onto a molecule. wikipedia.org These reactions are fundamental for constructing carbon-carbon bonds and are widely used in organic synthesis. rsc.org One of the most prominent examples is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org In this reaction, the role of copper is to react with the terminal alkyne to form a copper(I) acetylide. wikipedia.orgrsc.org This copper acetylide then undergoes transmetalation with the palladium complex, leading to the formation of the C-C bond. rsc.org
Beyond the Sonogashira reaction, copper(I) acetylides participate in a variety of other alkynylation processes. They can be used for the direct alkynylation of arenes and heterocycles under mild, room-temperature conditions. nih.gov Photoinduced copper-catalyzed alkynylations have also been developed, where the photoexcitation of copper acetylides enables the coupling of terminal alkynes with alkyl radicals generated from various precursors. rsc.orgrsc.org These methods allow for the functionalization of unactivated C(sp³)-H bonds. rsc.org
Stereoselective and Enantioselective C-C Coupling
The development of chiral copper catalysts has enabled significant advances in stereoselective and enantioselective carbon-carbon bond-forming reactions involving copper(I) acetylides. These methods provide access to enantiomerically enriched molecules, which are of paramount importance in the pharmaceutical industry.
Enantioselective alkynylations of imines and iminium ions, catalyzed by chiral copper complexes, are a powerful tool for the synthesis of chiral propargylic amines. beilstein-journals.org Various chiral ligands, such as Pybox and Quinap, have been successfully employed in these reactions. beilstein-journals.org The reaction often proceeds via the in-situ formation of a chiral copper acetylide, which then adds to the iminium ion. beilstein-journals.org
Furthermore, photoinduced copper-catalyzed enantioselective couplings have emerged as a novel strategy. snnu.edu.cn In these systems, a chiral copper acetylide can act as both a photocatalyst and a source of chirality, enabling reactions such as the asymmetric radical decarboxylative alkynylation. snnu.edu.cn This approach has been used to construct chiral C(sp³)–C(sp) bonds with high enantioselectivity. snnu.edu.cn Copper-catalyzed enantioconvergent cross-coupling of racemic tertiary alkyl halides with terminal alkynes has also been achieved through the rational design of chiral ligands, providing a route to challenging all-carbon quaternary stereocenters. sustech.edu.cn
Examples of Chiral Ligands in Copper-Catalyzed Enantioselective Couplings:
| Ligand Family | Application |
| Pybox (bis(oxazolinyl)pyridine) | Enantioselective alkynylation of imines. beilstein-journals.org |
| Quinap (1-(2-diphenylphosphino-1-naphthyl)isoquinoline) | Enantioselective alkynylation to form propargylic amines. beilstein-journals.org |
| Cinchona Alkaloid-based N,N,P-ligands | Asymmetric oxidative cross-coupling of unactivated C(sp³)—H bonds with terminal alkynes. researchgate.net |
| BOPA (bis(oxazolinyl)phenylamine) | Photoinduced copper-catalyzed enantioselective 1,2-dicarbofunctionalization of alkenes. snnu.edu.cn |
Copper(I) Acetylides in Polymerization Processes
Copper(I) acetylides play a crucial role in certain polymerization reactions, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.
Click Polymerization Applications
The CuAAC reaction is a highly efficient and regioselective transformation that joins an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org This reaction has been widely adopted in polymer science for the synthesis of a variety of polymeric architectures due to its high yield, tolerance of numerous functional groups, and mild reaction conditions. rsc.orgwikipedia.org
In "click polymerization," monomers containing at least two azide groups (A₂) and monomers with at least two terminal alkyne groups (B₂) are reacted in the presence of a copper(I) catalyst. rsc.org The mechanism involves the formation of a copper(I) acetylide intermediate from the alkyne monomer. organic-chemistry.orgrsc.org This intermediate then reacts with the azide monomer in a cycloaddition, forming the triazole linkage and regenerating the catalyst for the next coupling step, leading to the growth of the polymer chain. organic-chemistry.org This method has been used to synthesize linear polymers, hyperbranched polymers, and polymer networks. rsc.org
Emerging Catalytic Transformations
Research into the catalytic applications of copper(I) acetylides continues to expand, with new and innovative transformations being developed. Photoinduced reactions are a particularly active area of investigation. The ability of copper(I) acetylides to act as photosensitizers has opened up new avenues for radical-based bond formations. rsc.orgrsc.org For instance, photoexcited copper(I) acetylides can engage in single-electron transfer (SET) processes to generate radicals from various precursors, which can then be coupled with the alkyne moiety. rsc.org
Another emerging area is the use of electrochemistry to generate and utilize copper(I) acetylides in a sustainable manner. rsc.orgrsc.org Electrochemical methods allow for the controlled in-situ generation of Cu(I) ions from a copper electrode, which can then form the acetylide intermediate. rsc.org This approach avoids the use of stoichiometric copper reagents and halide waste. rsc.orgrsc.org
Furthermore, the development of novel catalytic systems, including advanced ligands and bimetallic catalysts, continues to push the boundaries of what is possible with copper(I) acetylide chemistry. rsc.orgsustech.edu.cn These new systems aim to improve reaction efficiency, selectivity, and substrate scope, enabling the synthesis of increasingly complex and valuable molecules.
Cyclization-Coupling Reactions
Copper(I) acetylides are effective catalysts in tandem reactions where a cyclization event is coupled with the formation of new bonds. These processes offer an efficient route to heterocyclic compounds from acyclic precursors in a single operation.
A notable example is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines to produce trifluoromethyl-substituted azepines. mdpi.com The reaction proceeds smoothly in the presence of a cationic Cu(I) complex, such as [Cu(MeCN)₄]PF₆. mdpi.com A plausible mechanism suggests the initial formation of a copper acetylide intermediate is a key step. mdpi.com This is followed by the nucleophilic addition of the amine to the acetylide. The subsequent step involves an intramolecular cyclization at the central carbon of the allene (B1206475) system, leading to the seven-membered azepine ring after reorganization. mdpi.com The reaction accommodates various substituted anilines, as well as cyclic secondary amines like morpholine (B109124) and piperidine, furnishing the corresponding azepine derivatives in moderate to good yields. mdpi.com However, the reaction fails with primary aliphatic amines such as iso-propylamine and butylamine. mdpi.com
| Entry | Amine Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline | 3a | 72 |
| 2 | 4-Methylaniline | 3b | 75 |
| 3 | 4-Methoxyaniline | 3c | 68 |
| 4 | 4-Fluoroaniline | 3d | 78 |
| 5 | Morpholine | 3i | 61 |
| 6 | Piperidine | 3j | 55 |
Table 1: Synthesis of trifluoromethylated azepine-2-carboxylates via Cu(I)-catalyzed tandem amination/cyclization. Data sourced from mdpi.com.
Another sophisticated application is seen in the convergent assembly of the saframycin A substructure. beilstein-journals.org This strategy employs a copper(I)-catalyzed three-component coupling of an alkyne, a tetrahydroisoquinoline (THIQ) segment, and a benzaldehyde (B42025) to construct a key intermediate. beilstein-journals.org The cascade reaction is initiated by the in-situ generation of an iminium cation, which, after isomerization, undergoes a regioselective nucleophilic attack by a copper acetylide. beilstein-journals.org This efficient assembly is followed by further transformations, including a tandem Strecker reaction and intramolecular cyclization, to build the complex polycyclic framework. beilstein-journals.org
Transannulation Reactions
Copper(I) acetylides play a crucial role in transannulation reactions, where one heterocyclic ring is converted into another through a process involving ring-opening and subsequent recyclization. A prime example is the Cu(I)-catalyzed denitrogenative transannulation of pyridotriazoles with terminal alkynes to afford indolizine (B1195054) derivatives. nih.govrsc.org This method presents significant advantages over previously reported rhodium-catalyzed protocols, as it utilizes an inexpensive copper catalyst and can be performed under aerobic conditions. nih.govnih.gov Furthermore, it demonstrates a much broader reaction scope, accommodating unactivated pyridotriazoles and various terminal alkynes, including those with aliphatic substituents. nih.govnsf.gov
The proposed mechanism for this transformation involves two potential pathways for the formation of a key copper-carbene complex. nih.govnih.govrsc.org In the first pathway (path a), the copper catalyst reacts with the terminal alkyne to form a copper acetylide. nih.govrsc.org This acetylide then reacts with an α-imino diazo compound, which exists in equilibrium with the pyridotriazole starting material, to generate the copper-carbene species. nih.govnih.gov Alternatively (path b), the copper catalyst could first react with the diazo compound to form a copper carbene, which then reacts with the alkyne. nih.govnih.gov Following the formation of the copper-carbene, a migratory insertion of the alkynyl group occurs, leading to a propargyl intermediate. nih.gov Subsequent cyclization via nucleophilic attack by the pyridine (B92270) nitrogen onto the alkyne, which is activated by an electrophilic copper species, and final protodemetalation yields the indolizine product and regenerates the catalyst. nsf.govrsc.org
| Entry | Alkyne Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 3aa | 92 |
| 2 | 4-Tolyl | 3ab | 95 |
| 3 | 4-Methoxyphenyl | 3ac | 91 |
| 4 | n-Butyl | 3al | 83 |
| 5 | Cyclohexyl | 3am | 82 |
| 6 | Benzyl | 3ak | 84 |
Table 2: Cu-catalyzed transannulation of pyridotriazole with various terminal alkynes. Data sourced from nih.gov.
Photoinduced Catalysis
The integration of photocatalysis with copper catalysis has opened new avenues for organic synthesis, with copper(I) acetylides emerging as key photoactive intermediates. thieme-connect.de In many of these transformations, a chiral copper acetylide complex can serve as a bifunctional catalyst, acting as both a photoredox agent and a catalyst for asymmetric cross-coupling. thieme-connect.desnnu.edu.cn Upon irradiation with visible light, the copper(I) acetylide complex is excited to a state with enhanced reducing capabilities. jscimedcentral.com This excited species can then initiate a single-electron transfer (SET) process with a suitable substrate to generate radical intermediates. acs.org
One such application is the photoinduced copper-catalyzed asymmetric radical decarboxylative alkynylation. snnu.edu.cnjscimedcentral.com In this reaction, a chiral copper(I) catalyst reacts with a terminal alkyne to form a photoactive chiral copper acetylide. snnu.edu.cn Photoexcitation of this complex is followed by SET to an N-hydroxyphthalimide (NHP) ester, which generates an alkyl radical after decarboxylation, along with a copper(II) acetylide species. thieme-connect.de The copper(II) intermediate then captures the alkyl radical to achieve the asymmetric cross-coupling. thieme-connect.de
Similarly, chiral copper acetylides serve as bifunctional catalysts in the photoinduced 1,2-dicarbofunctionalization of alkenes. rsc.orgsnnu.edu.cn The proposed mechanism involves the photoexcited ligand-copper(I) acetylide complex undergoing SET with an alkyl iodide to generate an alkyl radical and a copper(II) acetylide. beilstein-journals.org The alkyl radical adds to the alkene, forming a new benzylic radical, which is then trapped by the Cu(II) species to form a Cu(III) intermediate. snnu.edu.cnbeilstein-journals.org Subsequent enantioselective reductive elimination furnishes the desired chiral propargylic product. snnu.edu.cnbeilstein-journals.org These photoinduced methods provide access to chiral C(sp³)–C(sp) bonds under mild conditions. snnu.edu.cn
| Reaction Type | Catalyst System | Key Features | Outcome |
|---|---|---|---|
| Asymmetric Radical Decarboxylative Alkynylation | Cu(I) / Chiral N,N,P-Ligand | Dual photo/cross-coupling catalyst; NHP esters as radical precursors. snnu.edu.cnresearchgate.net | Construction of chiral C(sp³)–C(sp) bonds. snnu.edu.cn |
| Asymmetric 1,2-Dicarbofunctionalization of Alkenes | Cu(I) / Chiral tBu-BOPA Ligand | Single chiral copper acetylide for photoredox and cross-coupling. snnu.edu.cn | Formation of diverse chiral propargylic compounds. snnu.edu.cn |
| Asymmetric C(sp³)–H Alkynylation | Cu(I) / BOPA-Ligand / BINOL | Photoexcited BOPA-copper acetylide initiates 1,5-HAT. snnu.edu.cn | Functionalization of unactivated C(sp³)–H bonds. snnu.edu.cn |
| Three-Component Cyanoalkylalkynylation of Alkenes | Cu(I) / Chiral Guanidine-Amide-Pyridine Ligand | Excited triplet-state copper acetylide acts as a photo-reductant. rsc.org | Enantioenriched alkyne-bearing nitriles. rsc.org |
Table 3: Examples of Photoinduced Catalytic Reactions involving Copper(I) Acetylides.
Ligand Design Strategies for Enhanced Catalytic Activity and Selectivity
The choice of ligand is paramount in copper-catalyzed reactions as it dictates the solubility, stability, and reactivity of the catalytic species. Ligands serve to stabilize the catalytically active Cu(I) oxidation state, preventing disproportionation and oxidation, while also modulating the electronic and steric environment of the metal center to control activity and selectivity. nih.gov
Amine Ligands: Simple amine ligands, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), can fulfill a dual role as both a base and a ligand. beilstein-journals.org Their primary functions include preventing the formation of unreactive polynuclear copper(I) acetylide aggregates and enhancing the solubility of the copper complex. nih.gov The basicity of aliphatic amines can also facilitate the deprotonation of the terminal alkyne to form the crucial copper(I)-acetylide intermediate. nih.gov More complex polydentate amine ligands, like tris(triazolylmethyl)amine (TBTA) and its derivatives, have been developed to accelerate reactions and protect the Cu(I) center from oxidation. beilstein-journals.org
Phosphine (B1218219) Ligands: Phosphine ligands are widely used, particularly for reactions in organic solvents where cuprous salts have limited solubility. beilstein-journals.org However, simple monodentate phosphines can be labile, and their use can sometimes lead to the Staudinger side reaction with azide substrates. beilstein-journals.org The development of polydentate and chiral phosphine ligands has been crucial for advancing asymmetric catalysis, enabling reactions like the enantioselective cross-dehydrogenative coupling of tertiary amines and terminal alkynes. snnu.edu.cn
N-Heterocyclic Carbene (NHC) Ligands: In recent years, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in many areas of organometallic catalysis. beilstein-journals.orgsigmaaldrich.com Air-stable [Cu(NHC)X] complexes have proven to be highly efficient catalysts for various transformations. beilstein-journals.orgbeilstein-journals.org In some mechanistic pathways, the NHC ligand can dissociate from the copper center and act as a built-in base to deprotonate the alkyne, facilitating the formation of the copper acetylide intermediate. beilstein-journals.orgacs.org The modular nature of NHCs allows for fine-tuning of their steric and electronic properties to optimize catalytic performance. sigmaaldrich.com
Multidentate Anionic Ligands: A significant advancement in ligand design involves the development of multidentate anionic ligands, such as cinchona alkaloid-derived N,N,P-ligands and proline- or oxazoline-based N,N,N-ligands. acs.orgsci-hub.sechinesechemsoc.orgacs.org These ligands create a rigid chiral environment and, crucially, enhance the reducing capability of the copper catalyst. acs.orgsustech.edu.cn This enhanced reducing power allows for the generation of radicals from mildly oxidative precursors like alkyl halides under thermal conditions, which is challenging for many copper systems. acs.orgsustech.edu.cn The anionic nature of the ligand, typically an amide, coordinates strongly to the copper center, creating a well-defined, highly active catalyst for enantioconvergent radical cross-coupling reactions. chinesechemsoc.orgsustech.edu.cn This strategy has been successfully applied to a range of challenging transformations, including the 1,2-carboalkynylation of alkenes and the C(sp³)–N cross-coupling to access chiral α-amino-β-lactams. sci-hub.seacs.org
Advanced Spectroscopic and Analytical Techniques for Copper I Acetylide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the structure and dynamics of molecules, making it valuable for mechanistic studies involving copper(I) acetylides. NMR can identify intermediates, monitor reaction progress, and provide information on the electronic environment of atoms. For example, NMR spectroscopy has been used to characterize tetracopper(I) μ-acetylide/diyne complexes, confirming their formation and structure researchgate.netescholarship.org. In the context of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, NMR has been employed to study ligand effects and identify intermediates, such as tri-copper(I) acetylide species, which are proposed to be key players in the catalytic cycle tdl.orgacs.org. H/D scrambling studies using NMR have also provided insights into the equilibrium between different copper-alkyne species, suggesting that the formation of the azide (B81097)/copper(I) acetylide complex dictates the reaction rate acs.orgacs.org.
Mass Spectrometry (ESI-MS/MS) for Intermediate Identification
Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a sensitive technique for detecting and identifying transient or low-concentration intermediates in complex reaction mixtures. ESI-MS has been crucial in identifying unprecedented tri-copper(I) acetylide and triazolide intermediates in the CuAAC reaction, providing direct experimental evidence for proposed mechanistic pathways escholarship.orgtdl.orgacs.org. By analyzing the mass-to-charge ratios and fragmentation patterns of these species, researchers can gain insights into their composition and structure, thereby refining mechanistic models. ESI-MS has also been used to characterize various aggregation states of organocopper intermediates, offering valuable information on fluxional species uni-muenchen.de.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is specifically sensitive to species with unpaired electrons, making it an indispensable tool for detecting and characterizing radical intermediates. In copper-catalyzed reactions where copper acetylides are implicated, EPR can reveal the presence of paramagnetic copper species or organic radicals involved in the catalytic cycle. For instance, EPR studies have been used to confirm the presence of radical intermediates in photoinduced copper-catalyzed reactions, with spectral signals matching those of known radical species rsc.org. Furthermore, EPR, along with other techniques like X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS), has been employed to confirm the Cu(I) state in copper acetylide intermediates within catalytic cycles researchgate.netresearchgate.net.
X-ray Absorption Spectroscopy (XANES, EXAFS) for Electronic and Local Structure
X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the electronic state and local atomic environment of metal centers. XANES is sensitive to the oxidation state and coordination geometry of copper, while EXAFS probes the distances and types of neighboring atoms. These techniques have been used to study the chemical state of copper in acetylide intermediates, confirming the presence of Cu(I) researchgate.netresearchgate.net. XAS studies, in conjunction with EPR and DFT calculations, have provided evidence for synergistic cooperation between Cu(II) and Cu(I) species in alkyne C–H activation, with XANES and EXAFS elucidating valence states and bond angles researchgate.netpolito.it.
Raman Spectroscopy for In Situ Reaction Monitoring
Raman spectroscopy is a vibrational spectroscopic technique that can monitor chemical reactions in real-time, even in situ, without requiring sample preparation or quenching. Changes in vibrational modes of molecules provide direct evidence of bond formation or breaking, and the presence or consumption of specific species. Raman spectroscopy has been successfully employed to identify and quantify copper(I) acetylide (Cu₂C₂) formed on supported copper catalysts during ethynylation reactions, correlating its presence with catalytic performance researchgate.netnih.govresearchgate.net. It has also been used to monitor the Glaser-Hay coupling reaction, tracking the consumption of the alkyne and formation of the diyne product rsc.orgrsc.org. The ability to detect specific Raman bands associated with copper acetylides allows for in situ characterization and quantification, providing valuable kinetic and mechanistic data nih.govresearchgate.netrsc.orgresearchgate.net.
Conductivity Studies for Ion Speciation
Electrical conductivity measurements in solution can provide insights into the ionic species present and their aggregation states. For organocopper chemistry, conductivity studies have been used to investigate the speciation of various organocopper intermediates, including those related to acetylides. For example, conductivity measurements have shown that contact ion pairs strongly predominate in less polar solvents, while more polar solvents lead to greater amounts of solvent-separated ion pairs, influencing the aggregation state and reactivity of organocopper species uni-muenchen.de. While direct studies on the conductivity of copper(I) acetylide itself are less common, this technique can offer complementary information on the ionic character and solution behavior of related copper-alkyne complexes.
Future Directions and Research Frontiers
Development of Robust and Recyclable Copper(I) Catalytic Systems
A significant effort is directed towards developing heterogeneous and recyclable catalytic systems based on copper(I) acetylides. This involves immobilizing copper species onto solid supports such as carbon materials, mesoporous silica, metal-organic frameworks (MOFs), or magnetic nanoparticles mdpi.comfrontiersin.orgmdpi.comresearchgate.net. These heterogeneous catalysts offer advantages in terms of ease of separation, recyclability, and potential for continuous flow processes. Electrochemical methods for generating copper(I) acetylides also contribute to sustainability by improving energy efficiency and reducing waste rsc.orgucl.ac.ukrsc.orgrsc.org. The development of robust systems that maintain high activity over multiple catalytic cycles is paramount for industrial applicability.
Understanding and Controlling Aggregation Chemistry of Copper(I) Acetylides
The aggregation state of copper(I) acetylides profoundly impacts their catalytic performance nih.govnih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net. Future research aims to elucidate the precise nature of these aggregates and develop strategies to control their formation and disassembly. By understanding how aggregation influences reactivity, researchers can design catalytic systems that either stabilize specific active species or prevent the formation of less active aggregates, thereby enhancing catalytic efficiency and selectivity.
Rational Design of Molecularly Defined Copper(I) Catalysts
Moving beyond the use of simple copper salts or ill-defined aggregates, there is a strong push towards the rational design of molecularly defined copper(I) catalysts nih.govmdpi.comresearchgate.net. This involves synthesizing well-characterized copper(I) complexes with specific ligands that can stabilize reactive intermediates, tune electronic properties, and impart selectivity. Single-atom catalysts (SACs) and precisely engineered coordination environments are also being explored to achieve ultimate atom efficiency and controllable reactivity acs.orgresearchgate.netchinesechemsoc.org. Such well-defined systems are crucial for gaining deeper mechanistic insights and achieving predictable catalytic outcomes.
Exploration of Novel Reaction Pathways and Substrate Scope
While Sonogashira coupling and CuAAC are well-established applications, research continues to expand the scope of reactions catalyzed by copper(I) acetylides acs.orgnih.govjscimedcentral.comrsc.org. This includes exploring new transformations such as C-H functionalization, decarboxylative couplings, and cycloadditions with different classes of substrates. The development of catalysts that can operate under milder conditions, with broader substrate tolerance, and improved functional group compatibility remains a key objective.
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The complex nature of copper(I) acetylide catalysis necessitates a synergistic approach combining experimental investigations with advanced computational methods, particularly Density Functional Theory (DFT) researchgate.netacs.orgnih.govresearchgate.netacs.orgnih.govnih.govresearchgate.netrsc.orgresearchgate.netrsc.org. Future research will continue to leverage these tools to map out detailed reaction mechanisms, identify transition states, understand the role of aggregation and ligands, and predict the behavior of new catalyst designs. This integrated approach is vital for accelerating the discovery and optimization of novel catalytic systems.
Q & A
Q. What frameworks guide the formulation of high-impact research questions on copper(I) acetylide?
- Methodological Answer : Adopt PICO (Population: Cu₂C₂; Intervention: catalytic conditions; Comparison: alternative Cu⁺ sources; Outcome: reaction efficiency) to structure hypotheses. For mechanistic studies, integrate SPIDER (Sample: intermediates; Phenomenon: catalytic cycles; Design: in-situ spectroscopy; Evaluation: kinetic/thermodynamic metrics; Research type: experimental/computational) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
